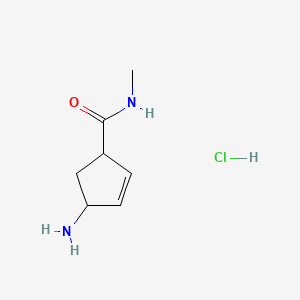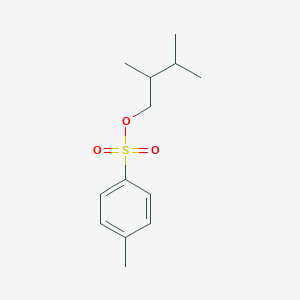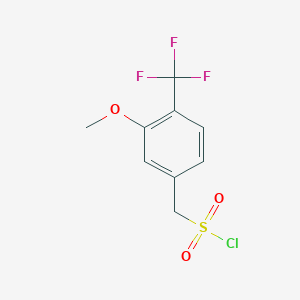
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride is a chemical compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride can be achieved through several methods. One common approach involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, depending on the reagents and conditions used . For instance, the direct amidation of carboxylic acids with amines can be facilitated by catalysts or coupling reagents to activate the carboxylic acid and convert it into a more active intermediate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale amidation reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride can be compared with other similar compounds, such as 4-amino-N-methylcyclohexane-1-carboxamide hydrochloride. While both compounds share similar structural features, the presence of the cyclopentene ring in this compound imparts unique chemical and biological properties . This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets .
List of Similar Compounds
Propiedades
Fórmula molecular |
C7H13ClN2O |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
4-amino-N-methylcyclopent-2-ene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-7(10)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3,(H,9,10);1H |
Clave InChI |
IKGDFPFJEXUQDK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1CC(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)


![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)



